2-oxobenzo[cd]indole-1(2H)-carbaldehyde
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Overview
Description
2-oxobenzo[cd]indole-1(2H)-carbaldehyde is a heterocyclic compound that belongs to the class of indole derivatives It is characterized by the presence of an oxo group at the second position and a formyl group at the first position of the indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxobenzo[cd]indole-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrobenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxobenzo[cd]indole-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-oxobenzo[cd]indole-1(2H)-carboxylic acid.
Reduction: 2-oxobenzo[cd]indole-1(2H)-methanol.
Substitution: 3-bromo-2-oxobenzo[cd]indole-1(2H)-carbaldehyde.
Scientific Research Applications
2-oxobenzo[cd]indole-1(2H)-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-oxobenzo[cd]indole-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxobenzo[cd]indole-1(2H)-carboxylic acid
- 2-oxobenzo[cd]indole-1(2H)-methanol
- 3-bromo-2-oxobenzo[cd]indole-1(2H)-carbaldehyde
Uniqueness
2-oxobenzo[cd]indole-1(2H)-carbaldehyde is unique due to the presence of both an oxo and a formyl group on the indole ring. This dual functionality allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C12H7NO2 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-oxobenzo[cd]indole-1-carbaldehyde |
InChI |
InChI=1S/C12H7NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-7H |
InChI Key |
KDTDSAKGYIODSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C=O |
Origin of Product |
United States |
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